- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)
97753-82-7 structure
Product Name:5-Bromo-3-indolyl β-D-galactopyranoside
CAS-Nr.:97753-82-7
MF:C14H16BrNO6
MW:374.183943748474
MDL:MFCD00063691
CID:61912
PubChem ID:87561701
Update Time:2025-11-06
5-Bromo-3-indolyl β-D-galactopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Bromo-3-indolyl-beta-D-galactopyranoside
- 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]
- 5-Bromo-3-indolyl-β-D-galactopyranoside
- 5-Bromoindol-3-yl-β-D-galactoside
- -<small>D<
- 5-Bromo-3-indolyl-b-D-galactopyranoside
- 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE
- acirc-D-galactoside
- BLUE-GAL
- BLUO-GAL
- 5-Bromo-3-indolyl β-D-galactopyranoside
- Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)
- C14H16BrNO6
- 5-Brig
- (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Blue gal
- 5-Bromo-3-indolyl-beta-galactoside
- BIMB1030
- KM3453
- GC1105
- 5-Bromo-3-indolyl b-D-galactopyranoside
- AK117469
- AX8102881
- W0425
- 753B827
- 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H
- 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)
- D
- Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)
- MFCD00063691
- DTXSID50869306
- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)
- 5-Bromo-3-indolyl beta -D-galactopyranoside
- HY-137276
- (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- SCHEMBL1160155
- 97753-82-7
- B-8900
- A-D-galactopyranoside
- 5-Bromo-3-indolyl beta-D-galactopyranoside
- LINMATFDVHBYOS-MBJXGIAVSA-N
- CS-0137503
- Bluo-Gal, reagent for selection of recombinant bacterial clones
- C16853
- 5-Bromo-3-indoxyl-beta-D-galactopyranoside
- AKOS016010516
- 5-Bromo-1H-indol-3-yl hexopyranoside
- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%
- AS-64090
- 5-Bromo-3-indolyl
- (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl
-
- MDL: MFCD00063691
- Inchi: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1
- InChI-Schlüssel: LINMATFDVHBYOS-MBJXGIAVSA-N
- Lächelt: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br
Berechnete Eigenschaften
- Genaue Masse: 373.01600
- Monoisotopenmasse: 373.016
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 3
- Komplexität: 388
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 115
- Oberflächenladung: 0
- XLogP3: 0.6
Experimentelle Eigenschaften
- Farbe/Form: Beige Pulver
- Dichte: 1.824
- Schmelzpunkt: Not available
- Siedepunkt: 646.6°C at 760 mmHg
- Flammpunkt: 344.9°C
- Brechungsindex: 1.73
- Löslichkeit: DMF: soluble
- Wasserteilungskoeffizient: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).
- PSA: 115.17000
- LogP: 0.10910
- Spezifische Rotation: -34.5 º (c=1% in DMF/H2O 1:1)
- Optische Aktivität: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1
- Löslichkeit: Nicht bestimmt
- Dampfdruck: Not available
5-Bromo-3-indolyl β-D-galactopyranoside Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
-
Warnhinweis:
P264Nach der Behandlung gründlich reinigen
P280Schutzhandschuhe tragen/Schutzkleidung tragen/Schutzbrille tragen/Schutzmaske tragen
P305Wenn es in die Augen gelangt
P351Einige Minuten lang sorgfältig mit Wasser abspülen
P338Kontaktlinse entfernen (falls vorhanden) und einfach zu bedienen, spülen
P337Wenn die Augenreizung anhält
P313Ärztliche Beratung/Pflege einholen - Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 20/21/22-36/37/38
- Sicherheitshinweise: S22-S24/25
- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:−20°C
- Risikophrasen:R20/21/22
5-Bromo-3-indolyl β-D-galactopyranoside Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
5-Bromo-3-indolyl β-D-galactopyranoside Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862242-100mg |
Bluo-Gal |
97753-82-7 | ≥98% | 100mg |
¥760.00 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-100mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | 98.0%(LC) | 100mg |
¥830.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-20mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | 98.0%(LC) | 20mg |
¥265.0 | 2022-05-30 | |
| Matrix Scientific | 099990-250mg |
5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |
97753-82-7 | 95+% | 250mg |
$435.00 | 2023-09-09 | |
| Matrix Scientific | 099990-1g |
5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |
97753-82-7 | 95+% | 1g |
$975.00 | 2023-09-09 | |
| abcr | AB353564-250 mg |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 250 mg |
€91.10 | 2023-07-19 | |
| abcr | AB353564-1 g |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 1 g |
€174.90 | 2023-07-19 | |
| abcr | AB353564-5 g |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 5 g |
€550.00 | 2023-07-19 | |
| TRC | B688748-25mg |
5-Bromo-3-indolyl β-D-Galactopyranoside |
97753-82-7 | 25mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B688748-50mg |
5-Bromo-3-indolyl β-D-Galactopyranoside |
97753-82-7 | 50mg |
$ 110.00 | 2023-04-18 |
5-Bromo-3-indolyl β-D-galactopyranoside Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
1.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Methanol ; 2 h, 40 - 45 °C
1.2 Reagents: Water ; 2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Water ; 2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ; 2 h, 40 - 45 °C
2.2 Reagents: Water ; 2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ; 2 h, 40 - 45 °C
2.2 Reagents: Water ; 2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ; 2 h, 40 - 45 °C
3.2 Reagents: Water ; 2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ; 2 h, 40 - 45 °C
3.2 Reagents: Water ; 2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ; 2 h, 40 - 45 °C
4.2 Reagents: Water ; 2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ; 2 h, 40 - 45 °C
4.2 Reagents: Water ; 2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
Referenz
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574
5-Bromo-3-indolyl β-D-galactopyranoside Raw materials
- 2-Acetamido-5-bromobenzoic acid
- methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate
- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
- 2-Amino-5-bromobenzoic acid
- 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester
- 2-Bromo-acetic Acid 2-Propen-1-yl Ester
- 2-Propen-1-yl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate
- 2-Propen-1-yl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
- 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate
- Benzoic acid, 5-bromo-2-[(2-methoxy-2-oxoethyl)amino]-, methyl ester
- 6-bromo-1H-3,1-benzoxazine-2,4-dione
- 1H-Indole,1-acetyl-5-bromo-3-[(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)oxy]- (9CI)
- Methyl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate
- 2-Propen-1-yl 5-bromo-2-[[2-oxo-2-(2-propen-1-yloxy)ethyl]amino]benzoate
5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products
5-Bromo-3-indolyl β-D-galactopyranoside Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
Bestellnummer:A845746
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:07
Preis ($):436.0
Email:sales@amadischem.com
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
Bestellnummer:G01040004
Bestandsstatus:in Stock
Menge:1g;5g;25g
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Monday, 4 August 2025 16:35
Preis ($):inquiry
Email:sales@geneseqtools.com
5-Bromo-3-indolyl β-D-galactopyranoside Verwandte Literatur
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside) Verwandte Produkte
- 7240-90-6(X-GAL)
- 126787-65-3(Indoxyl β-D-Galactopyranoside)
- 198402-60-7(5-Bromo-6-chloro-3-indoxyl-α-D-galactopyranoside)
- 125229-64-3(5-Bromo-4-chloro-3-indolyl a-D-Mannopyranoside)
- 177966-52-8(5-Bromo-4-chloro-3-indolyl beta-D-cellobioside)
- 93863-88-8(5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside)
- 107021-38-5(5-Bromo-4-chloro-3-indolyl α-D-Galactopyranoside)
- 15548-60-4((2S,3R,4S,5S,6R)-2-(5-Bromo-4-chloro-1H-indol-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol)
- 487-60-5(Indican)
- 16934-09-1(5-Bromo-3-indolyl b-D-glucopyranoside)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
Reinheit:99%
Menge:1g
Preis ($):436.0
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
Reinheit:98%
Menge:1g;5g;25g
Preis ($):Untersuchung